molecular formula C8H6N2O3S B13684551 6-Methoxy-2-nitrophenyl Isothiocyanate

6-Methoxy-2-nitrophenyl Isothiocyanate

Cat. No.: B13684551
M. Wt: 210.21 g/mol
InChI Key: QTVGPNUSBKSTQA-UHFFFAOYSA-N
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Description

6-Methoxy-2-nitrophenyl isothiocyanate (hypothetical structure inferred from analogs) is a substituted aromatic isothiocyanate characterized by a methoxy (-OCH₃) group at the 6-position and a nitro (-NO₂) group at the 2-position of the phenyl ring. For example, 2-methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1) has a molecular weight of 210.21 g/mol and a melting point of 106–109°C . Similarly, 4-methoxy-2-nitrophenyl isothiocyanate (CAS 23165-60-8) shares the same molecular formula (C₈H₆N₂O₃S) and exhibits comparable spectral characteristics . These analogs suggest that the nitro and methoxy substituents significantly influence reactivity, solubility, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-nitrophenyl Isothiocyanate typically involves the reaction of 6-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2-nitrophenyl Isothiocyanate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the labeling of biomolecules for detection and analysis in biochemical assays.

    Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to modify proteins and enzymes.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes, leading to the modification of their structure and function. This reactivity underlies its biological activities, including its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 6-methoxy-2-nitrophenyl isothiocyanate (inferred) with structurally related isothiocyanates:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
6-Methoxy-2-nitrophenyl ITC* 6-OCH₃, 2-NO₂ 210.21 (inferred) ~105–110 (est.) N/A
2-Methoxy-4-nitrophenyl ITC 2-OCH₃, 4-NO₂ 210.21 106–109 IR: 1661 cm⁻¹ (C=O); NMR: δ 7.34–8.41 (Ar-H)
4-Methoxy-2-nitrophenyl ITC 4-OCH₃, 2-NO₂ 210.21 N/A IR: 1670 cm⁻¹ (C=O); MS: m/z 547
2-Methoxyphenyl ITC 2-OCH₃ 165.23 N/A CAS 3288-04-8; InChIKey: N/A
4-Methyl-2-nitrophenyl ITC 4-CH₃, 2-NO₂ 194.22 N/A CAS 17614-74-3; GEO-01898

*Hypothetical compound inferred from analogs.

Key Observations :

  • Methoxy vs. Methyl : Methoxy substituents (e.g., 2-OCH₃) improve solubility in polar solvents compared to methyl groups (e.g., 4-CH₃) .

Cholinesterase Inhibition

  • 2-Methoxyphenyl ITC : Exhibits strong acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.57 mM) .
  • 3-Methoxyphenyl ITC : Superior for butyrylcholinesterase (BChE) inhibition (49.2% at 1.14 mM) .
  • Nitro-Substituted Analogs: Nitro groups (e.g., 2-NO₂ in 2-methoxy-4-nitrophenyl ITC) may reduce cholinesterase affinity due to steric hindrance or electronic effects, though direct data are lacking.

Anti-Inflammatory Activity

  • Phenyl ITC and 3-Methoxyphenyl ITC : Inhibit COX-2 by ~99% at 50 μM .
  • Nitro Derivatives : Nitro groups may enhance anti-inflammatory activity by stabilizing reactive intermediates, but this requires validation .

Antibacterial Potential

Biological Activity

6-Methoxy-2-nitrophenyl isothiocyanate (6-MNITC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological mechanisms, and efficacy of 6-MNITC, supported by relevant case studies and research findings.

Synthesis of 6-MNITC

The synthesis of 6-MNITC typically involves the reaction of 6-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. The general synthetic route includes:

  • Formation of Dithiocarbamate Salt : The amine group of 6-methoxy-2-nitroaniline reacts with carbon disulfide (CS2) in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt.
  • Desulfurization : The dithiocarbamate salt is treated with a desulfurizing agent (e.g., cyanuric acid) to yield the isothiocyanate product.

The biological activity of 6-MNITC is primarily attributed to its reactivity with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes. This modification can alter protein structure and function, leading to various biological effects, including anticancer and antimicrobial activities .

Anticancer Activity

Research indicates that 6-MNITC exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves targeting specific molecular pathways associated with cancer progression:

  • Cell Cycle Inhibition : Studies have shown that 6-MNITC can induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the S phase .
  • IC50 Values : The compound has demonstrated IC50 values in the range of 7 to 20 µM against several cancer types, including breast and prostate cancers .
Cancer Cell LineIC50 Value (µM)
Breast Cancer (MCF-7)14
Prostate Cancer12
Lung Cancer10

Antimicrobial Activity

6-MNITC has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against pathogens like E. faecalis and K. pneumoniae ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)
E. faecalis45
K. pneumoniae50
P. aeruginosa40

Case Studies

  • Anticancer Study : A study conducted by researchers evaluated the effects of 6-MNITC on human leukemia cell lines, revealing significant inhibition of cell growth with an IC50 value as low as 1.5 µM, indicating its potential as a therapeutic agent against leukemia .
  • Antimicrobial Evaluation : Another study assessed the antibacterial efficacy of various thiourea derivatives related to isothiocyanates, including 6-MNITC, highlighting its effectiveness against resistant strains and potential for development into new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methoxy-2-nitrophenyl isothiocyanate, and how can reaction yields be optimized?

The synthesis of aromatic isothiocyanates typically involves converting primary amines to isothiocyanates using reagents like thiophosgene or carbon disulfide. For this compound, a plausible route starts with 2-nitro-6-methoxyaniline. This amine reacts with thiophosgene (CSCl₂) under anhydrous conditions (e.g., in dimethylbenzene) to form the isothiocyanate group (-N=C=S) via nucleophilic substitution . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of amine to thiophosgene), inert atmosphere (N₂/Ar), and low temperatures (0–5°C) to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and isothiocyanate group. For example, the -N=C=S group shows a characteristic ¹³C peak at ~135–140 ppm, while methoxy protons appear as a singlet near δ 3.8–4.0 ppm .
  • IR Spectroscopy : The isothiocyanate group exhibits a strong absorption band at ~2050–2100 cm⁻¹ (N=C=S stretching) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

Q. How should this compound be stored to ensure long-term stability?

The compound is moisture-sensitive and prone to hydrolysis. Store in airtight, amber glass vials under inert gas (argon) at –20°C. Avoid exposure to amines, alcohols, or oxidizing agents, which can trigger side reactions. Storage facilities should comply with OSHA guidelines for flammables (static discharge prevention) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The electrophilic isothiocyanate group (-N=C=S) reacts with nucleophiles (e.g., amines, thiols) via a two-step mechanism: (1) nucleophilic attack at the carbon atom of the -N=C=S group, forming a thiocarbamate intermediate, and (2) proton transfer to stabilize the product. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., -NO₂ at position 2) enhance electrophilicity, accelerating reaction rates. Methoxy groups (-OCH₃ at position 6) may sterically hinder ortho-substitution but stabilize intermediates through resonance .

Q. How does this compound interact with biomolecules like serum albumin, and what are the implications for drug design?

Isothiocyanates covalently bind to cysteine residues in proteins via thiourea linkage. Spectrofluorometric studies with human serum albumin (HSA) reveal static quenching of tryptophan fluorescence upon binding, with binding constants (Kₐ) calculated via Stern-Volmer plots. Molecular docking simulations suggest the compound occupies subdomain IIA of HSA, with hydrophobic and hydrogen-bonding interactions stabilizing the complex. Such interactions are critical for designing prodrugs or targeted delivery systems .

Q. What computational tools can predict the regioselectivity of cycloaddition reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity. For example, in [3+2] cycloadditions with alkenes, the nitro group directs electron-deficient dienophiles to react at the para position relative to the methoxy group. Fukui indices identify the most nucleophilic/electrophilic sites, guiding experimental design .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Discrepancies in thermal decomposition temperatures (TGA/DSC studies) may arise from impurities or varying experimental conditions. Reproducible protocols recommend:

  • Pre-purifying the compound via recrystallization (e.g., ethanol/water).
  • Conducting analyses under inert gas (N₂) at controlled heating rates (5°C/min).
  • Validating results with coupled FT-IR to identify gaseous decomposition products (e.g., NO₂, COS) .

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-isothiocyanato-1-methoxy-3-nitrobenzene

InChI

InChI=1S/C8H6N2O3S/c1-13-7-4-2-3-6(10(11)12)8(7)9-5-14/h2-4H,1H3

InChI Key

QTVGPNUSBKSTQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N=C=S)[N+](=O)[O-]

Origin of Product

United States

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